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Compound of Interest

Compound Name: AZD7325

CAS No.: 942437-37-8

Cat. No.: B1666233

Get Quote

An In-depth Analysis of the Chemical Structure, Properties, and Experimental Evaluation of a

Selective GABAA α2/α3 Receptor Modulator.

This technical guide provides a comprehensive overview of AZD7325, a novel positive

allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, with selectivity

for the α2 and α3 subunits. This document is intended for researchers, scientists, and drug

development professionals, offering detailed information on the compound's chemical structure,

physicochemical and pharmacological properties, and relevant experimental protocols.

Chemical Structure and Identity
AZD7325, also known as BAER-101, is a cinnoline derivative with the formal name 4-amino-8-

(2-fluoro-6-methoxyphenyl)-N-propyl-3-cinnolinecarboxamide[1]. Its chemical identity is well-

defined by its structural and molecular identifiers.
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Identifier Value Reference

IUPAC Name

4-amino-8-(2-fluoro-6-

methoxyphenyl)-N-

propylcinnoline-3-carboxamide

[2]

Molecular Formula C₁₉H₁₉FN₄O₂ [1][2]

Molecular Weight 354.38 g/mol [3][4]

CAS Number 942437-37-8 [1]

SMILES

O=C(C1=C(N)C2=CC=CC(C3

=C(OC)C=CC=C3F)=C2N=N1)

NCCC

[1][3]

InChI Key
KYDURMHFWXCKMW-

UHFFFAOYSA-N
[1]

Physicochemical Properties
The physicochemical properties of AZD7325 influence its absorption, distribution, metabolism,

and excretion (ADME) profile. A summary of its key properties is presented below.
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Property Value Source

Appearance White to off-white solid [3]

Water Solubility 0.0172 mg/mL (predicted)

logP 3.53 (predicted)

pKa (Strongest Acidic) 14.38 (predicted)

pKa (Strongest Basic) 2.92 (predicted)

Polar Surface Area 90.13 Å²

Hydrogen Bond Acceptors 5

Hydrogen Bond Donors 2

Rotatable Bonds 4

Solubility Soluble in DMSO [1]

Pharmacological Properties
AZD7325 is a selective modulator of the GABAA receptor system, exhibiting a distinct

pharmacological profile.

Mechanism of Action
AZD7325 acts as a positive allosteric modulator of GABAA receptors containing α2 and α3

subunits, and as a neutral antagonist at receptors with the α1 subunit. This selectivity is

thought to confer anxiolytic effects with a reduced sedative and cognitive impairment profile

compared to non-selective benzodiazepines. The GABAA receptor is a ligand-gated ion

channel that, upon binding of GABA, allows the influx of chloride ions, leading to

hyperpolarization of the neuron and inhibition of neurotransmission. As a PAM, AZD7325
enhances the effect of GABA at the receptor, thereby increasing inhibitory signaling in the

central nervous system.
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GABAA Receptor Signaling Pathway Modulated by AZD7325.

Pharmacodynamics
AZD7325 demonstrates high binding affinity for GABAA receptor subtypes containing α1, α2,

and α3 subunits, with significantly lower affinity for the α5 subtype. Its functional activity is

characterized by partial agonism at α2 and α3 subunits relative to the full agonist diazepam.

GABAA Receptor Subtype Binding Affinity (Ki, nM)
Functional Efficacy (% of
Diazepam)

α1 0.5 Neutral Antagonist

α2 0.3 ~18%

α3 1.3 ~15%

α5 230 ~8%

Data compiled from multiple sources.

Pharmacokinetics
In vitro studies using human hepatocytes have shown that AZD7325 is a moderate inducer of

CYP1A2 and a potent inducer of CYP3A4. However, clinical studies in healthy volunteers
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indicated that at expected therapeutic doses, AZD7325 has a weak inducing effect on CYP3A4

and no significant effect on CYP1A2 activity.

Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize

AZD7325.

In Vitro Cytochrome P450 (CYP) Induction Assay
This protocol outlines the general procedure for assessing the potential of AZD7325 to induce

CYP enzymes in cultured human hepatocytes.

Objective: To determine the induction of CYP1A2 and CYP3A4 activity by AZD7325.

Materials:

Cryopreserved human hepatocytes

Hepatocyte culture medium

Collagen-coated culture plates

AZD7325

Positive controls (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4)

Vehicle control (e.g., DMSO)

CYP-specific probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)

LC-MS/MS system

Procedure:

Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated

plates according to the supplier's instructions. Allow cells to attach and form a monolayer.
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Compound Treatment: After cell attachment, replace the medium with fresh medium

containing various concentrations of AZD7325, positive controls, or vehicle control.

Incubation: Incubate the cells for 48-72 hours, with daily medium changes containing the

respective treatments.

Probe Substrate Incubation: Following the treatment period, wash the cells and incubate with

a cocktail of CYP-specific probe substrates.

Sample Analysis: Collect the supernatant and analyze the formation of specific metabolites

using a validated LC-MS/MS method.

Data Analysis: Determine the fold induction of CYP activity by comparing the metabolite

formation in AZD7325-treated cells to that in vehicle-treated cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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